Diethoxychlorosilane
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Overview
Description
Diethoxychlorosilane is an organosilicon compound with the chemical formula C4H11ClO2Si. It is a member of the chlorosilane family, which are compounds containing silicon-chlorine bonds. These compounds are known for their reactivity and are widely used in various chemical processes, including the production of silicones and other silicon-based materials.
Preparation Methods
Diethoxychlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride with ethanol in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to produce chloro(diethoxy)silane in high yields and purity .
Chemical Reactions Analysis
Diethoxychlorosilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. In hydrolysis reactions, it reacts with water to form silanols and hydrochloric acid. Condensation reactions can lead to the formation of siloxane polymers, which are important in the production of silicones. Substitution reactions with nucleophiles can replace the chlorine atom with other functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Diethoxychlorosilane has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds. In biology and medicine, it is employed in the modification of surfaces for biomolecule immobilization and in the development of drug delivery systems. In industry, it is used in the production of silicone-based materials, coatings, and adhesives .
Mechanism of Action
The mechanism of action of chloro(diethoxy)silane involves its reactivity with water and other nucleophiles. The silicon-chlorine bond is highly reactive, allowing the compound to undergo hydrolysis and condensation reactions. These reactions lead to the formation of silanols and siloxane polymers, which are key intermediates in the production of various silicon-based materials .
Comparison with Similar Compounds
Diethoxychlorosilane can be compared with other chlorosilanes such as chloro(trimethoxy)silane and chloro(triethoxy)silane. While all these compounds contain silicon-chlorine bonds, their reactivity and applications can vary. This compound is unique in its balance of reactivity and stability, making it suitable for a wide range of applications. Similar compounds include chloro(trimethoxy)silane, chloro(triethoxy)silane, and dichlorodimethylsilane .
Properties
Molecular Formula |
C4H11ClO2Si |
---|---|
Molecular Weight |
154.67 g/mol |
IUPAC Name |
chloro(diethoxy)silane |
InChI |
InChI=1S/C4H11ClO2Si/c1-3-6-8(5)7-4-2/h8H,3-4H2,1-2H3 |
InChI Key |
WHYRMRWGLUKQTI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[SiH](OCC)Cl |
Origin of Product |
United States |
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